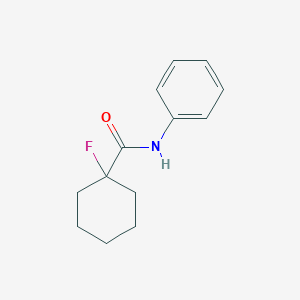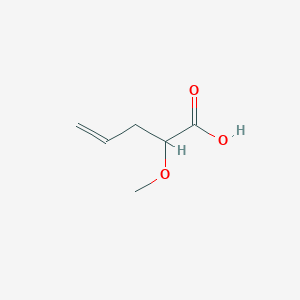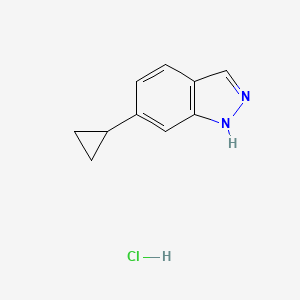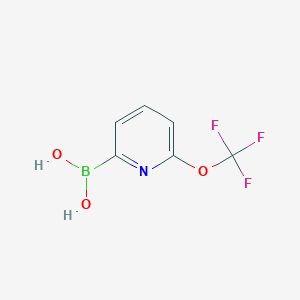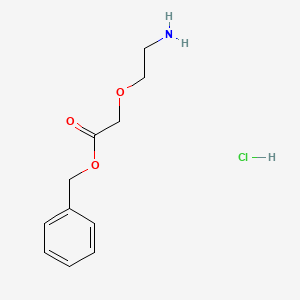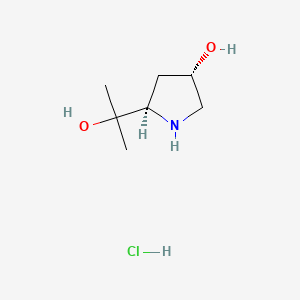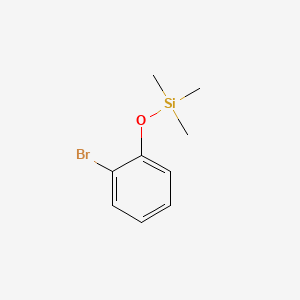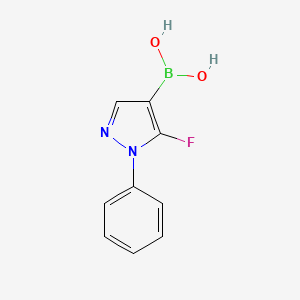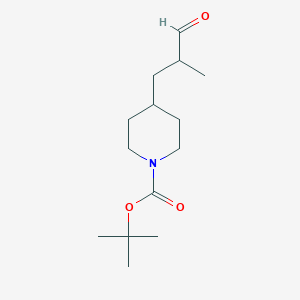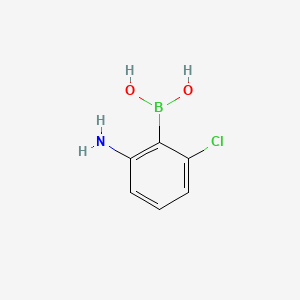
7-Bromo-4-chloro-3-quinolinesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-4-chloroquinoline-3-sulfonyl chloride is a chemical compound that belongs to the quinoline family It is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups attached to a quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloroquinoline-3-sulfonyl chloride typically involves the chlorination and bromination of quinoline derivatives followed by sulfonylation. One common method includes:
Chlorination: Starting with quinoline, chlorination is carried out using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.
Bromination: The chlorinated quinoline is then subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.
Sulfonylation: Finally, the brominated and chlorinated quinoline is reacted with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position.
Industrial Production Methods
Industrial production of 7-bromo-4-chloroquinoline-3-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reagents are added in a stepwise manner, and the reaction conditions such as temperature, pressure, and time are optimized for industrial efficiency.
化学反应分析
Types of Reactions
7-bromo-4-chloroquinoline-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Conditions typically involve mild bases like triethylamine (TEA) or pyridine.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used under inert atmosphere conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Aryl or Alkyl Substituted Quinoline: Formed by coupling reactions.
科学研究应用
7-bromo-4-chloroquinoline-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on various biological pathways.
作用机制
The mechanism of action of 7-bromo-4-chloroquinoline-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The bromine and chlorine atoms contribute to the compound’s overall reactivity and specificity.
相似化合物的比较
Similar Compounds
4-chloroquinoline: Lacks the bromine and sulfonyl chloride groups, making it less reactive.
7-bromoquinoline: Lacks the chlorine and sulfonyl chloride groups, affecting its reactivity and applications.
4,7-dichloroquinoline: Contains two chlorine atoms but lacks the bromine and sulfonyl chloride groups.
Uniqueness
7-bromo-4-chloroquinoline-3-sulfonyl chloride is unique due to the presence of all three functional groups (bromine, chlorine, and sulfonyl chloride) on the quinoline ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations and applications.
属性
分子式 |
C9H4BrCl2NO2S |
|---|---|
分子量 |
341.01 g/mol |
IUPAC 名称 |
7-bromo-4-chloroquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C9H4BrCl2NO2S/c10-5-1-2-6-7(3-5)13-4-8(9(6)11)16(12,14)15/h1-4H |
InChI 键 |
ROLKCVVNEFTBHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)S(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


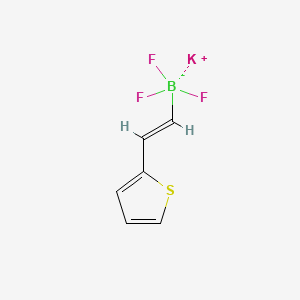
amine hydrochloride](/img/structure/B15298240.png)
